tert-Butyl 3-(methylamino)propylcarbamate
Overview
Description
tert-Butyl 3-(methylamino)propylcarbamate is an organic compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . It is commonly used as an intermediate in the synthesis of various bioactive agents, drugs, and pesticides . The compound is known for its stability and versatility in chemical reactions, making it a valuable component in scientific research and industrial applications .
Preparation Methods
The preparation of tert-Butyl 3-(methylamino)propylcarbamate typically involves a multi-step synthetic route :
Reaction of tert-Butanol with Dimethylamine: tert-Butanol reacts with dimethylamine to produce 3-(dimethylamino)propanol.
Formation of tert-Butyl 2-(methylamino)propylchloroformate: 3-(dimethylamino)propanol reacts with tert-butyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate to form tert-butyl 2-(methylamino)propylchloroformate.
Final Product Formation: tert-butyl 2-(methylamino)propylchloroformate is then reacted with tert-butyl carbamate to yield this compound.
Chemical Reactions Analysis
tert-Butyl 3-(methylamino)propylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 3-(methylamino)propylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(methylamino)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent or an intermediate in various biochemical reactions. Its effects are mediated through the formation of stable intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
tert-Butyl 3-(methylamino)propylcarbamate can be compared with other similar compounds such as tert-Butyl carbamate, tert-Butyl 3-aminopropylcarbamate, and tert-Butyl 2-(methylamino)propylchloroformate . These compounds share similar structural features but differ in their reactivity and applications. For example, tert-Butyl carbamate is primarily used in the synthesis of N-Boc-protected anilines, while tert-Butyl 3-aminopropylcarbamate is used in life sciences research . The unique combination of the tert-butyl and methylamino groups in this compound provides it with distinct chemical properties and reactivity .
Biological Activity
Tert-Butyl 3-(methylamino)propylcarbamate (TBMPC) is a carbamate derivative notable for its potential biological activities, particularly in the context of neurodegenerative diseases. Its structural characteristics, including a tert-butyl group and a methylamino substituent, contribute to its unique interaction with biological targets. This article delves into the biological activity of TBMPC, focusing on its enzyme inhibition capabilities, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : Approximately 188.27 g/mol
- CAS Number : 442514-22-9
- Structure : The compound features a chiral carbon with an absolute configuration confirmed as S, indicating its enantiomerically pure form.
Enzyme Inhibition
TBMPC has demonstrated significant inhibitory effects on key enzymes involved in neurodegenerative processes:
-
β-Secretase Inhibition :
- TBMPC inhibits β-secretase, an enzyme critical in the amyloid precursor protein processing pathway. This inhibition is crucial for preventing the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.
- In vitro studies have shown that TBMPC effectively reduces amyloid beta peptide levels, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Acetylcholinesterase Inhibition :
The mechanism by which TBMPC exerts its biological effects involves:
- Hydrogen Bonding Interactions : TBMPC can form hydrogen bonds with biological targets, facilitating binding to enzyme active sites or receptor sites, thereby enhancing its efficacy as a therapeutic agent.
- Influence on Neurotransmitter Levels : By inhibiting acetylcholinesterase, TBMPC may increase the availability of acetylcholine in synaptic clefts, potentially improving cognitive functions.
In Vitro Studies
A study conducted on astrocytes stimulated with amyloid beta peptide (Aβ1-42) revealed that TBMPC could protect against cell death induced by Aβ1-42. The results indicated:
- Cell Viability : TBMPC treatment resulted in improved cell viability compared to untreated controls (62.98% vs. 43.78% cell viability) .
- Cytokine Production : TBMPC reduced TNF-α production in treated astrocytes, suggesting an anti-inflammatory effect that may contribute to neuroprotection .
In Vivo Studies
In animal models, specifically scopolamine-induced memory impairment models:
- TBMPC showed a moderate protective effect against cognitive decline but was less effective than standard treatments like galantamine .
- The compound's bioavailability in the brain was noted as a limiting factor for its efficacy in these models .
Comparative Analysis with Similar Compounds
TBMPC shares structural similarities with other carbamate derivatives but stands out due to its specific enzyme inhibition capabilities:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Tert-Butyl (3-aminopropyl)carbamate | 127346-48-9 | 0.97 | Lacks methyl substituent; primarily an amine derivative. |
N-Boc-2-methyl-1,3-propanediamine | 480452-05-9 | 0.97 | Contains a diaminopropane structure; broader amine functionality. |
Tert-Butyl (4-amino-2-hydroxypropyl)carbamate | 144912-84-5 | 0.92 | Features additional hydroxyl group; potential for enhanced solubility. |
This comparison highlights TBMPC's unique properties and potential applications in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMSPDZAVBIXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461899 | |
Record name | tert-Butyl 3-(methylamino)propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442514-22-9 | |
Record name | tert-Butyl 3-(methylamino)propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[3-(methylamino)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.